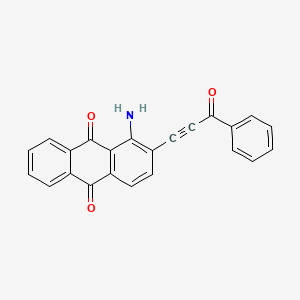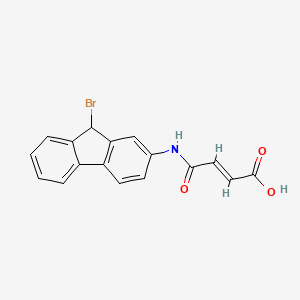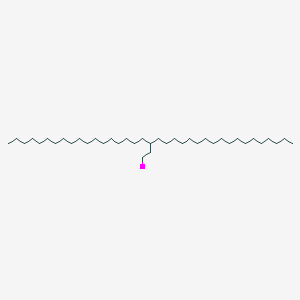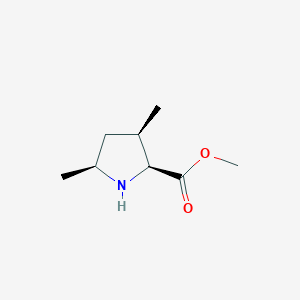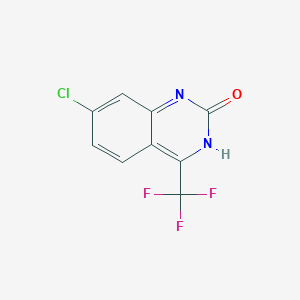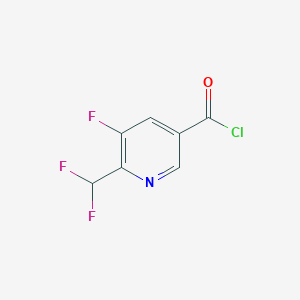
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal and agricultural chemistry due to their unique properties, such as enhanced lipophilicity, bioavailability, and metabolic stability . The incorporation of fluorine atoms can modulate the biological and physiological activity of a compound, making them valuable in drug discovery and development .
Vorbereitungsmethoden
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents . This process can be achieved through metal-catalyzed cross-coupling reactions or radical processes . Industrial production methods often involve the use of readily available starting materials and efficient reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include metal catalysts, such as palladium or copper, and various nucleophiles and oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve drug properties.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its enhanced stability and efficacy.
Material Science: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity . The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride can be compared with other fluorinated pyridine derivatives, such as:
2-(Trifluoromethyl)-3-fluoropyridine-5-carbonyl chloride: This compound has an additional fluorine atom in the trifluoromethyl group, which can further enhance its lipophilicity and metabolic stability.
2-(Difluoromethyl)-4-fluoropyridine-5-carbonyl chloride: This compound has the fluorine atom at a different position on the pyridine ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H3ClF3NO |
|---|---|
Molekulargewicht |
209.55 g/mol |
IUPAC-Name |
6-(difluoromethyl)-5-fluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)3-1-4(9)5(7(10)11)12-2-3/h1-2,7H |
InChI-Schlüssel |
XOKTYCOHEKBVDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)C(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


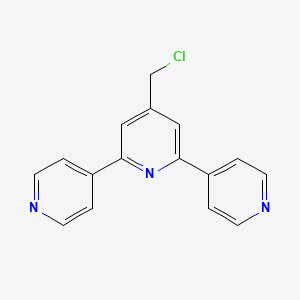
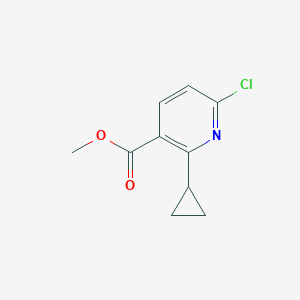
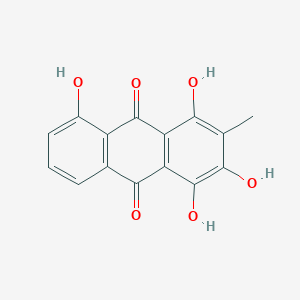
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
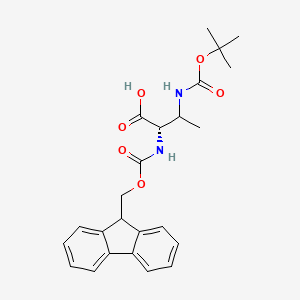
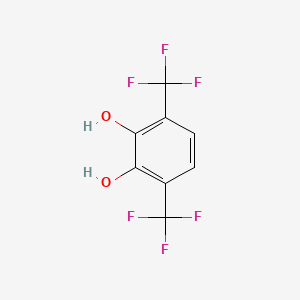

![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
